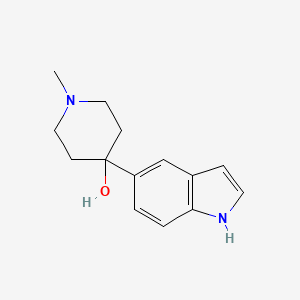

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL

Übersicht

Beschreibung

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is a compound that features both an indole and a piperidine ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such compounds typically involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 of the piperidine ring serves as a nucleophilic site. Key reactions include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives. For example, the hydroxyl group can be substituted with methyl groups to yield 1,4-dimethylpiperidin-4-ol analogs .

-

Acylation : Interaction with acyl chlorides (e.g., acetyl chloride) to produce ester derivatives, enhancing lipophilicity .

Example Reaction Table :

| Substrate | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Piperidin-4-ol hydroxyl | R-X (alkyl halide), K₂CO₃ | 4-OR-piperidine derivative | Modifies solubility/bioavailability |

| Piperidin-4-ol hydroxyl | RCOCl (acyl chloride), H⁺ | 4-OOCR-piperidine ester | Prodrug synthesis |

Oxidation Reactions

The piperidine ring and indole moiety are susceptible to oxidation:

-

Piperidine Oxidation : The hydroxyl group can be oxidized to a ketone using agents like KMnO₄ or CrO₃, yielding 4-(1H-indol-5-yl)-1-methyl-piperidin-4-one, a precursor for further functionalization .

-

Indole Oxidation : Selective oxidation of the indole ring with meta-chloroperbenzoic acid (mCPBA) forms an epoxide or N-oxide, altering electronic properties .

Key Conditions :

-

Mild Oxidants (e.g., Dess-Martin periodinane) for selective ketone formation.

-

Strong Oxidants (e.g., KMnO₄/H₂SO₄) risk over-oxidation of the indole ring.

Acid-Base Reactions

The piperidine nitrogen (pKa ~10–11) and hydroxyl group (pKa ~15–16) participate in protonation/deprotonation:

-

Protonation : Forms water-soluble salts (e.g., HCl or citrate salts) for pharmaceutical formulations .

-

Deprotonation : Generates a nucleophilic alkoxide under strong bases (e.g., NaH), enabling SN2 reactions .

Example :

Condensation and Cyclization

The indole NH and piperidine hydroxyl groups enable cyclocondensation:

-

Mannich Reaction : Forms β-amino ketone derivatives with formaldehyde and amines .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine-linked analogs for metal coordination studies .

Synthetic Pathway :

-

React with formaldehyde and dimethylamine to form a Mannich base.

-

Acid-catalyzed cyclization yields fused heterocycles.

Functionalization via Cross-Coupling

The indole C5 position undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions. Example:

This method diversifies the indole moiety for structure-activity relationship (SAR) studies .

Reductive Transformations

-

Hydroxyl Reduction : LiAlH₄ reduces the hydroxyl group to a methylene group, yielding 4-(indol-5-yl)-1-methylpiperidine .

-

Indole Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to indoline, altering pharmacokinetics .

Esterification and Sulfonation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C14H18N2O

- Molecular Weight: 230.31 g/mol

- CAS Number: 262593-61-3

The compound features an indole structure known for its diverse biological activities, while the piperidine component enhances its pharmacological properties. This combination allows for interactions with various biological targets, making it a promising candidate for therapeutic applications.

Treatment of Mood Disorders

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is being investigated as a potential treatment for mood disorders. Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems related to mood regulation, particularly serotonin pathways. Early studies indicate that it may act as an agonist at certain serotonin receptors (e.g., 5-HT1A), enhancing their functional activity .

Cognitive Enhancement

Research has indicated that this compound could have cognitive-enhancing properties, potentially aiding in the treatment of cognitive decline associated with aging or neurodegenerative diseases. Its interaction with dopamine and serotonin receptors may play a crucial role in improving cognitive functions .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Its ability to interact with various receptor systems could influence cancer cell proliferation and survival pathways, making it a candidate for further investigation in oncology.

The biological activity of this compound stems from its interactions with several key receptors:

- Serotonin Receptors: It has been shown to enhance binding to multiple serotonin receptor subtypes (e.g., 5-HT1F, 5-HT2B), suggesting potential anxiolytic or antidepressant effects.

- Dopamine Receptors: The compound exhibits antagonistic properties at dopamine D3 receptors, which may contribute to its therapeutic profile in mood disorders .

- GABA Receptors: It has been observed to inhibit binding at GABAB receptors, indicating a possible role in modulating anxiety and seizure activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Indole Synthesis: Utilizing Fischer indole synthesis methods.

- Piperidine Formation: Employing reductive amination techniques to introduce the piperidine ring.

Various derivatives of this compound have also been synthesized to enhance its biological activity or pharmacokinetic properties. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-{[4-(Aminomethyl)piperidin-1-YL]methyl}-1H-indol-2-YL)quinolin-2(1H)-one | Quinoline moiety added | Potential anti-cancer properties |

| 4-(5-Bromo-1H-indol-3-YL)-1-methylpiperidin-4-Ol | Bromine substitution on indole | Enhanced potency against specific serotonin receptors |

| N-Methyl-N-(3-(1-methylpiperidin-4-YL)-1H-indol-5-Yl)ethanesulfonamide | Sulfonamide group added | Increased solubility and bioavailability |

These derivatives highlight the versatility of the indole-piperidine scaffold in drug design.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

Case Study: Neurotransmitter Interaction

In vitro assays demonstrated that this compound significantly increased radioligand binding to several serotonin receptor subtypes while inhibiting binding at GABAB receptors. These findings suggest a complex mechanism involving both agonistic and antagonistic activities across different neurotransmitter systems .

Case Study: Anticancer Activity

Research conducted on cell lines indicated that derivatives of this compound exhibited cytotoxic effects on cancer cells by modulating apoptosis pathways and inhibiting cell proliferation. Further studies are required to elucidate the specific mechanisms involved .

Wirkmechanismus

The mechanism of action of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

1-Methyl-4-piperidone: A compound with a similar piperidine ring.

Uniqueness

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is unique due to the combination of the indole and piperidine rings, which can provide a distinct set of biological activities and chemical properties .

Biologische Aktivität

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, also known as a derivative of the indole and piperidine classes, has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This compound is structurally related to various bioactive molecules and has been investigated for its interactions with serotonin receptors, specifically the 5-HT6 receptor, which is implicated in cognitive functions and various central nervous system disorders.

Chemical Structure

The chemical structure of this compound is characterized by an indole moiety linked to a piperidine ring. The presence of the hydroxyl group on the piperidine enhances its biological activity by potentially influencing receptor binding and pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits significant activity as a ligand for the 5-HT6 receptor. The following sections summarize key findings related to its biological activity.

Binding Affinity and Receptor Interaction

Studies have shown that compounds similar to this compound demonstrate moderate to high binding affinities towards the 5-HT6 receptor. For instance, a series of related compounds were synthesized and evaluated, revealing that certain derivatives had enhanced binding properties, which could be optimized for therapeutic use in cognitive disorders like schizophrenia and Alzheimer's disease .

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| 11b | 7.53 - 7.57 mM | High |

| Other | Moderate | Variable |

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems has been explored through various assays. It has been reported that this compound can increase acetylcholine and glutamate-mediated neurotransmission, thus enhancing cognitive processes . This modulation is crucial for developing treatments targeting cognitive deficits associated with psychiatric conditions.

In Vitro Studies

In vitro experiments using cell lines expressing human recombinant 5-HT6 receptors demonstrated that this compound and its analogs could significantly alter neurotransmitter release patterns. For example, it was found to enhance serotonin release in a dose-dependent manner, suggesting its role as a potential agonist at the receptor site .

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. In tests measuring memory and learning, administration of this compound resulted in improved performance on cognitive tasks compared to control groups . These findings support the hypothesis that this compound may have therapeutic benefits in treating cognitive impairments.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the indole and piperidine rings can significantly influence biological activity. For instance, introducing different substituents at specific positions on these rings can enhance receptor affinity and selectivity .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased binding affinity |

| Methyl Substitution | Enhanced CNS penetration |

Eigenschaften

IUPAC Name |

4-(1H-indol-5-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-2-3-13-11(10-12)4-7-15-13/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNMBGOOOAEWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=C(C=C2)NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594892 | |

| Record name | 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262593-61-3 | |

| Record name | 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.